N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-methylphenyl)ethanediamide
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Overview
Description
N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-methylphenyl)ethanediamide is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-methylphenyl)ethanediamide typically involves a multi-step process. One common method includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a three-component cascade reaction involving 2-alkenyl aniline, aromatic aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Alkylation: The tetrahydroquinoline core is then alkylated with an appropriate alkyl halide to introduce the ethyl group at the nitrogen atom.
Amidation: The final step involves the reaction of the alkylated tetrahydroquinoline with 3-methylphenyl ethanediamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or aromatic positions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroquinoline derivatives.
Substitution: Substituted amides or aromatic compounds.
Scientific Research Applications
N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-methylphenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.
Interacting with DNA or RNA: Affecting gene expression and protein synthesis.
Modulating signaling pathways: Influencing cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-methylphenyl)ethanediamide can be compared with other similar compounds, such as:
N-[(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine: Similar tetrahydroquinoline core but different substituents.
N-2,3-bis(6-substituted-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)naphthalene-1,4-diones: Different core structure but similar functional groups.
Substituted N-(alkyl)bis-quinolinone triethyl-ammonium salts: Different substituents and functional groups.
The uniqueness of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-methylphenyl)ethanediamide lies in its specific combination of the tetrahydroquinoline core with the ethanediamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-3-25-13-5-7-18-15-17(9-10-20(18)25)11-12-23-21(26)22(27)24-19-8-4-6-16(2)14-19/h4,6,8-10,14-15H,3,5,7,11-13H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALSCUJYAGUOAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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